molecular formula C19H15F3N4O2S2 B2596776 4-methyl-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392296-96-7

4-methyl-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2596776
CAS No.: 392296-96-7
M. Wt: 452.47
InChI Key: QTILVBSUPNYCHS-UHFFFAOYSA-N
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Description

This compound, also known as 4-METHYL-N-(2-OXO-2-(2-(2-(TRIFLUOROMETHYL)BENZYLIDENE)HYDRAZINO)ETHYL)BENZAMIDE, has a linear formula of C18H16F3N3O2 . It has a CAS Number of 767332-50-3 and a molecular weight of 363.342 .


Synthesis Analysis

The synthesis of similar compounds has been achieved through a one-pot cascade reaction of 3-mercapto [1,2,4]triazoles with trifluoromethyl-β-diketones . This protocol offers a unique approach for functionalizing both N-acylation and S-alkylation in a concerted fashion .


Molecular Structure Analysis

The structures of the regioisomeric products were thoroughly characterized by heteronuclear 2D NMR experiments .

Scientific Research Applications

Anticancer Potential

Compounds similar to 4-methyl-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide have been explored for their anticancer properties. For instance, N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides exhibited significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021). This highlights the potential of such compounds in cancer research and therapy.

Complex Synthesis and Characterization

Thiadiazolobenzamides, such as the one mentioned, have been synthesized and characterized through various methods. In a study, N-(3-methyl-4-oxo-4H-(1,3,4)thiadiazolo(2,3-c)(1,2,4)triazin-7-yl)benzamide was synthesized and characterized using IR, NMR, and X-Ray crystallography, providing insights into its structural and chemical properties (Adhami et al., 2012).

Biological Activities

Compounds structurally related to this compound have demonstrated various biological activities. Microwave-assisted synthesis of hybrid molecules containing similar structures showed promising antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013). These activities underline the diverse applications of thiadiazolobenzamides in medicinal chemistry.

Nematicidal Activity

Some derivatives of thiadiazolobenzamides, such as 4-methoxy-N-(5-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, have shown significant nematicidal activity against Bursaphelenchus xylophilus, a parasitic nematode. This suggests their potential use in agriculture as nematicides (Liu et al., 2022).

Antimicrobial Applications

Several studies have demonstrated the antimicrobial potential of thiadiazolobenzamide derivatives. For example, the synthesis and characterization of new quinazolines, structurally related to this compound, showed potential as antimicrobial agents (Desai et al., 2007). This indicates the usefulness of these compounds in combating microbial infections.

Synthesis and Pharmacological Evaluation

The synthesis of related compounds and their pharmacological evaluation, particularly for antiallergy activity, has been explored. A study on N-(4-substituted-thiazolyl)oxamic acid derivatives demonstrated significant antiallergy potency, hinting at the therapeutic potential of such compounds in allergy treatment (Hargrave et al., 1983).

Mechanism of Action

The synthesized analogs were primarily screened for their ability to bind with the DNA duplex d (CGCGAATTCGCG) 2 using molecular modeling tools . The most promising compound demonstrated a strong binding affinity with double-helical DNA, particularly within the minor groove .

Future Directions

The synthesized analogs of this compound have shown promise in DNA binding, particularly within the minor groove . This suggests potential applications in the field of medicinal chemistry, particularly for diseases related to DNA, such as cancer .

Properties

IUPAC Name

4-methyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O2S2/c1-11-6-8-12(9-7-11)16(28)24-17-25-26-18(30-17)29-10-15(27)23-14-5-3-2-4-13(14)19(20,21)22/h2-9H,10H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTILVBSUPNYCHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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